4'-methyl-2-(4-phenylpiperazin-1-yl)-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one
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Overview
Description
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a bipyrimidinone core
Preparation Methods
The synthesis of 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the methoxyphenyl and piperidinyl groups. The synthetic route may involve:
Formation of the Piperazine Ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary amine.
Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction, where the piperazine ring is functionalized with a methoxyphenyl group.
Formation of the Bipyrimidinone Core: This can be synthesized through a series of condensation reactions involving appropriate precursors.
Chemical Reactions Analysis
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the bipyrimidinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Scientific Research Applications
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with adrenergic receptors.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as an anti-inflammatory or anticancer agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can be compared with other similar compounds, such as:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and a methoxyphenyl group but differs in its core structure and substituents.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share the piperazine and methoxyphenyl moieties but have different core structures and pharmacological profiles.
Pyridazinones containing the (4-methoxyphenyl)piperazine: These compounds have a similar piperazine ring and methoxyphenyl group but differ in their core structures and biological activities.
Properties
Molecular Formula |
C25H31N7O2 |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C25H31N7O2/c1-18-21(17-26-24(27-18)31-10-4-3-5-11-31)22-16-23(33)29-25(28-22)32-14-12-30(13-15-32)19-6-8-20(34-2)9-7-19/h6-9,16-17H,3-5,10-15H2,1-2H3,(H,28,29,33) |
InChI Key |
LJVPQFAUGWCCFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)N5CCCCC5 |
Origin of Product |
United States |
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